molecular formula C19H16BrNO2 B4797567 Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Propyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B4797567
M. Wt: 370.2 g/mol
InChI Key: YSABLNSRFKTIDA-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline nucleus is a recurring motif in a multitude of natural products, synthetic drugs, and functional molecules. nih.govacs.org Its rigid, planar structure provides a foundation for the three-dimensional arrangement of various functional groups, enabling specific interactions with biological macromolecules like proteins and nucleic acids. This versatility has cemented the quinoline scaffold as a critical component in the design of new bioactive compounds. uni.lunih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions, further contributing to its diverse binding capabilities. acs.org

The history of quinoline is deeply intertwined with the development of medicinal chemistry. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.gov However, its significance soared with the isolation of the antimalarial alkaloid quinine (B1679958) from the bark of the Cinchona tree. The structural elucidation of quinine revealed a quinoline core, sparking immense interest in synthesizing related compounds. This led to the development of classic synthetic methods like the Skraup, Doebner-von Miller, and Pfitzinger reactions, which are still in use today. acs.org Early research focused heavily on antimalarial agents, leading to the synthesis of drugs like chloroquine (B1663885) and primaquine. nih.gov Over the decades, the chemistry has evolved, with modern synthetic methodologies enabling precise functionalization of the quinoline ring, thereby expanding its application far beyond its initial use. uni.lu

The application of quinoline derivatives spans a vast range of therapeutic and research areas. They are foundational to some of the most important antimalarial drugs in history. nih.gov The development of fluoroquinolones, such as ciprofloxacin (B1669076), marked a significant advance in antibacterial therapy. nih.gov In oncology, quinoline-based compounds like camptothecin (B557342) and its analogs are used as topoisomerase inhibitors. nih.gov Beyond these well-established roles, quinoline derivatives have been investigated for a plethora of other biological activities.

Table 1: Selected Research Applications of the Quinoline Scaffold

Therapeutic/Research Area Examples of Activity
Antimalarial Inhibition of heme polymerization (e.g., Chloroquine)
Anticancer Topoisomerase inhibition, kinase inhibition
Antibacterial DNA gyrase inhibition (e.g., Fluoroquinolones)
Anti-inflammatory Inhibition of inflammatory mediators
Antiviral Including activity against HIV

| Neurodegenerative Disease | Potential roles in Alzheimer's disease research |

This table provides a general overview of the diverse applications of the broader quinoline class.

Contextualization of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate within the Quinoline-4-carboxylate (B1235159) Class

Within the vast family of quinolines, the quinoline-4-carboxylate subclass represents a particularly important area of investigation. These compounds are characterized by a carboxylic acid or an ester group at the C4 position of the quinoline ring. This functional group can serve as a key interaction point with biological targets or be modified to tune the molecule's physicochemical properties.

The parent acid, 2-(4-bromophenyl)quinoline-4-carboxylic acid, serves as the immediate precursor to the title compound. Its synthesis is typically achieved via the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with an appropriate ketone (in this case, 4-bromoacetophenone) under basic conditions. mdpi.comresearchgate.net The subsequent conversion of the carboxylic acid to this compound is a standard esterification reaction, commonly achieved by reacting the acid with propanol (B110389) in the presence of an acid catalyst.

The molecular architecture of this compound is defined by three key components:

The Quinoline-4-carboxylate Core: This central scaffold provides the rigid framework. The carboxylate group at the C4 position is a potential hydrogen bond acceptor and its orientation is critical for biological activity.

The 2-(4-bromophenyl) Group: The presence of an aryl ring at the C2 position is a common feature in many bioactive quinolines. The 4-bromophenyl substituent specifically introduces a bulky, hydrophobic group. The bromine atom is an interesting feature; as a halogen, it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. It also significantly influences the electronic properties of the phenyl ring.

The Propyl Ester: The esterification of the C4-carboxylic acid with a propyl group serves as a prodrug strategy or a way to modify the molecule's properties. Converting a carboxylic acid to an ester increases its lipophilicity (fat-solubility). The length of the alkyl chain (methyl vs. ethyl vs. propyl) allows for fine-tuning of this property, which can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A propyl group provides a moderate increase in lipophilicity compared to the more common methyl or ethyl esters.

The academic interest in this compound stems from the established biological potential of its structural relatives. Research on derivatives of the parent 2-(4-bromophenyl)quinoline-4-carboxylic acid has identified promising activity in several key areas. For instance, various hydrazide and oxadiazole derivatives synthesized from the corresponding ethyl ester have been investigated as potential inhibitors of microbial DNA gyrase, a validated target for antibacterial agents. mdpi.com Other studies on related 2-aryl-quinoline-4-carboxylic acids have explored their potential as anticancer agents.

The specific investigation of the propyl ester is a logical step in structure-activity relationship (SAR) studies. In drug discovery, once a "hit" compound (like the parent acid or its ethyl ester) is identified, chemists systematically modify parts of the molecule to understand how these changes affect biological activity and physicochemical properties. Varying the ester alkyl chain is a classic medicinal chemistry strategy. The goal is to optimize the molecule's ability to cross cell membranes, improve its metabolic stability, and enhance its interaction with the biological target. The propyl ester represents one such modification, explored to determine if its specific lipophilicity and size offer an advantage over other ester or amide derivatives.

Table 2: Biological Investigation of Closely Related Derivatives

Compound Derivative Target/Activity Investigated Key Finding Reference
2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives Microbial DNA Gyrase Certain derivatives showed potent inhibitory activity against S. aureus DNA gyrase. mdpi.com

This table highlights the rationale for investigating the core scaffold by showing the activities of closely related molecules. Specific data for the propyl ester is not available in the cited literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-(4-bromophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-2-11-23-19(22)16-12-18(13-7-9-14(20)10-8-13)21-17-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSABLNSRFKTIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the molecule's properties based on the fundamental principles of quantum mechanics. These studies provide a detailed picture of electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. materialsciencejournal.org For quinoline (B57606) derivatives, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G** to achieve a high degree of accuracy. mdpi.com

These calculations optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. The structure of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate is characterized by a largely planar quinoline ring system. However, there is a notable twist, or dihedral angle, between the planes of the quinoline core and the 4-bromophenyl substituent. mdpi.com The propyl carboxylate group also exhibits a specific orientation relative to the quinoline ring. mdpi.com This three-dimensional arrangement is critical for its interaction with other molecules.

Table 1: Predicted Geometrical Parameters from DFT Calculations for the 2-(4-bromophenyl)quinoline-4-carboxylate Scaffold

ParameterDescriptionTypical Predicted Value
Dihedral Angle (Quinoline - Phenyl)The angle of twist between the quinoline ring and the bromophenyl ring.~55° - 65°
Dihedral Angle (Quinoline - Carboxylate)The angle of twist between the quinoline ring and the carboxylate group.~3° - 8°
Bond Length (C=O)The length of the carbonyl bond in the ester group.~1.21 Å
Bond Length (C-Br)The length of the carbon-bromine bond on the phenyl ring.~1.91 Å

Note: The values are representative and based on DFT studies of structurally similar quinoline carboxylates. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. materialsciencejournal.orgnih.gov A small energy gap suggests high reactivity and that the molecule can be easily excited, whereas a large gap implies high stability. nih.govscirp.org

For quinoline derivatives, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is distributed across the π-conjugated system. This distribution facilitates intramolecular charge transfer, a process often linked to the biological activity of a molecule. scirp.org From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as chemical potential, hardness, and softness, which help quantify the molecule's reactivity. researchgate.netnih.gov

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Related to the ability to donate an electron.
LUMO Energy (ELUMO)-Related to the ability to accept an electron.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Describes the escaping tendency of electrons. researchgate.net
Global Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.

The aromaticity of the quinoline core is a key feature influencing its interaction capabilities, particularly π-π stacking. DFT calculations can quantify the aromatic character of the individual rings within the quinoline system—the benzene-type ring and the pyridine-type ring—using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). mdpi.com

Studies on related quinoline derivatives have shown that the benzene (B151609) ring exhibits a higher degree of aromaticity compared to the pyridine (B92270) ring. mdpi.com The lower aromaticity of the pyridine ring suggests its electronic structure is more flexible, making it a more likely site for π-π interactions with biological targets like ferriprotoporphyrin IX in the context of antimalarial activity. mdpi.com This differential aromaticity is thus considered an important descriptor for predicting biological effectiveness. mdpi.com

Table 3: Representative Aromaticity (HOMA) Values for Quinoline Rings

Ring in Quinoline SystemTypical HOMA ValueInterpretation
Benzene-type Ring~0.95High aromatic character, very stable.
Pyridine-type Ring~0.70 - 0.85Lower aromatic character, more flexible.

Note: HOMA values range from <0 for anti-aromatic systems to 1 for fully aromatic systems (like benzene). mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For the this compound scaffold, molecular docking has been used to explore its binding potential against various therapeutic targets. Based on studies of closely related derivatives, promising targets include enzymes like Epidermal Growth Factor Receptor (EGFR) kinase and bacterial DNA gyrase, which are implicated in cancer and microbial infections, respectively. nih.govresearchgate.netacs.org

Docking simulations calculate a binding affinity or docking score, usually in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a more favorable binding interaction. These scores help in ranking potential drug candidates and prioritizing them for further synthesis and testing. nih.govresearchgate.net

Table 4: Potential Protein Targets and Docking Results for the 2-(4-bromophenyl)quinoline-4-carboxylate Scaffold

Protein TargetFunction / Disease RelevanceRepresentative Binding Affinity (kcal/mol)
EGFR Tyrosine KinaseCancer nih.gov-8.0 to -10.0
S. aureus DNA GyraseBacterial Infections acs.org-7.5 to -9.5
Glycogen Phosphorylase b (GPb)Diabetes researchgate.net-7.0 to -9.0

Note: Binding affinities are illustrative and derived from docking studies on analogous compounds. researchgate.netnih.govacs.org

Successful binding of a ligand to a receptor is governed by a network of non-covalent intermolecular interactions. Docking studies provide detailed visualization of these interactions at the atomic level. For the 2-(4-bromophenyl)quinoline-4-carboxylate scaffold, the key interactions identified are:

Hydrogen Bonds: The oxygen atoms of the propyl carboxylate group can act as hydrogen bond acceptors, forming strong interactions with hydrogen-donating amino acid residues (e.g., lysine, arginine) in the receptor's active site. researchgate.net

π-π Stacking: The extensive aromatic surfaces of the quinoline and bromophenyl rings are ideal for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. mdpi.com

Hydrophobic Interactions: The nonpolar propyl chain and the aromatic rings can engage in favorable hydrophobic interactions with nonpolar pockets within the binding site.

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the ligand-receptor complex.

These interactions collectively determine the binding specificity and affinity of the compound for its biological target. nih.govacs.org

Table 5: Summary of Key Intermolecular Interactions

Type of InteractionContributing Moiety of the LigandPotential Interacting Amino Acid Residues
Hydrogen BondingCarboxylate Oxygen AtomsLys, Arg, Ser, Thr
π-π StackingQuinoline and Bromophenyl RingsTyr, Phe, Trp, His
Hydrophobic InteractionsPropyl Chain, Aromatic RingsVal, Leu, Ile, Ala
Halogen BondingBromine AtomAsp, Glu, Carbonyl Oxygen

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the interactions between a potential drug molecule (a ligand) and its biological target, such as a protein or enzyme. These simulations can predict the stability of the ligand-target complex and reveal dynamic changes in their conformations, which are crucial for understanding the mechanism of action.

Once a ligand is computationally "docked" into the binding site of a target protein, MD simulations are employed to assess the stability and dynamics of this interaction. The simulation mimics physiological conditions, allowing researchers to observe how the complex behaves over a set period, typically nanoseconds to microseconds.

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, relative to a reference structure. A stable RMSD value for the protein backbone and the ligand's position indicates that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues might indicate an unstable interaction with the ligand.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the target protein are continuously monitored throughout the simulation. A consistent presence of key hydrogen bonds is a strong indicator of a stable and specific interaction.

For a compound like this compound, MD simulations would be critical in validating its binding mode to a potential target, confirming the stability of the interaction, and identifying the key amino acid residues that are essential for maintaining the complex.

Table 1: Typical Parameters Analyzed in Molecular Dynamics Simulations

Parameter Description Implication for Stability
RMSD Measures the deviation of the protein-ligand complex from its initial docked pose. Low and stable values indicate a stable binding pose.
RMSF Measures the flexibility of individual amino acid residues. Low fluctuation in binding site residues suggests stable ligand interaction.
Hydrogen Bonds Tracks the number and duration of hydrogen bonds between the ligand and target. A high number of persistent hydrogen bonds indicates strong, specific binding.
Radius of Gyration (Rg) Measures the overall compactness of the protein. A stable value indicates that the protein's tertiary structure is not disrupted by the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties that influence a compound's activity, QSAR models can predict the potency of novel, unsynthesized molecules. nih.govresearchgate.net

The development of a QSAR model involves a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50). For quinoline derivatives, this could involve their activity as anticancer, antimicrobial, or enzyme inhibitory agents. nih.govresearchgate.net

The process typically involves:

Data Set Preparation: A series of quinoline compounds and their corresponding biological activities are collected. This dataset is then divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. mdpi.com

Descriptor Calculation: For each molecule, a large number of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Using statistical or machine learning methods—such as Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), or Support Vector Machines (SVM)—a mathematical equation is generated that best correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Model Validation: The model's ability to make accurate predictions is rigorously tested using both the training set (internal validation) and the independent test set (external validation). mdpi.com

For this compound, a QSAR model developed from a series of similar quinoline carboxylates could predict its potential efficacy against various biological targets, guiding its prioritization for synthesis and experimental testing. elsevierpure.com

The foundation of any QSAR model is the set of molecular descriptors used. nih.gov These descriptors can be categorized into several classes, each representing different aspects of the molecular structure.

Table 2: Common Classes of Molecular Descriptors in QSAR

Descriptor Class Examples Description
Electronic Dipole moment, HOMO/LUMO energies, atomic charges Describes the electronic properties and reactivity of the molecule. orientjchem.org
Hydrophobic LogP (octanol-water partition coefficient) Quantifies the molecule's lipophilicity, affecting membrane permeability. ajsp.net
Topological Connectivity indices, molecular weight, polar surface area (PSA) Describes the size, shape, and atom connectivity of the molecule. ajsp.net
Steric/3D Molecular volume, surface area, radius of gyration Relates to the three-dimensional arrangement of atoms in space.

The reliability and predictive capability of a QSAR model are assessed through rigorous statistical validation. Several statistical metrics are used to ensure the model is robust and not a result of chance correlation.

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model for the training set. > 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model (often via leave-one-out cross-validation). > 0.5
R²_pred (External R²) Measures the predictive power of the model on an external test set. > 0.6
RMSE (Root Mean Square Error) Indicates the absolute error in prediction for the training and test sets. As low as possible

In Silico ADMET Predictions

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to computationally estimate these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before costly synthesis and in vitro testing. mdpi.com These predictions are based on a compound's structure and are calculated using various models built from large datasets of experimental data. ingentaconnect.com For quinoline derivatives, numerous studies utilize these tools to assess their potential as drug candidates. researchgate.netbenthamdirect.comijprajournal.com

The theoretical ADMET profile for a compound like this compound can be estimated using platforms such as SwissADME and admetSAR. The table below presents an illustrative ADMET profile based on predictions for structurally similar quinoline compounds found in the literature.

Table 4: Illustrative In Silico ADMET Profile for a Quinoline-4-Carboxylate (B1235159) Scaffold

Property Category Predicted Value Significance
Molecular Weight Physicochemical < 500 g/mol Adherence to Lipinski's rule of five for oral bioavailability.
LogP (o/w) Physicochemical < 5 Adherence to Lipinski's rule of five, indicates optimal lipophilicity.
H-bond Donors Physicochemical < 5 Adherence to Lipinski's rule of five.
H-bond Acceptors Physicochemical < 10 Adherence to Lipinski's rule of five.
Topological Polar Surface Area (TPSA) Physicochemical < 140 Ų Influences membrane permeability and oral bioavailability.
GI Absorption Absorption High Predicts good absorption from the gastrointestinal tract.
BBB Permeability Distribution Low/No Indicates whether the compound is likely to cross the blood-brain barrier.
CYP2D6 Inhibitor Metabolism Non-inhibitor Predicts a lower likelihood of drug-drug interactions involving this key metabolic enzyme.
AMES Toxicity Toxicity Non-mutagenic Predicts the compound is unlikely to be mutagenic.
hERG I Inhibitor Toxicity Non-inhibitor Predicts a lower risk of cardiotoxicity. nih.gov

Note: This table is illustrative and based on typical predictions for quinoline derivatives. Actual values for this compound would require specific calculation.

Exploration of Biological Interactions and Mechanistic Pathways

General Overview of Biological Research Themes for Quinoline (B57606) Derivatives

Quinoline, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure for a multitude of biologically active compounds. nih.govnih.gov Its derivatives have been a focal point of research for decades, leading to the development of numerous FDA-approved drugs. researchgate.net The broad pharmacological potential of the quinoline nucleus is attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. nih.govnih.gov

Key research themes for quinoline derivatives include:

Anticancer Activity: Many quinoline-based compounds exhibit potent antiproliferative effects. Their mechanisms of action are diverse and include the inhibition of protein kinases, which are critical regulators of cell signaling pathways, disruption of microtubule assembly, and interference with DNA replication and repair through topoisomerase inhibition or direct DNA interaction. researchgate.netnih.gov

Antimicrobial Potential: The quinoline core is central to the quinolone and fluoroquinolone classes of antibiotics, which target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govrsc.orgacs.org Research continues to explore novel quinoline derivatives to combat the growing threat of antimicrobial resistance.

Antimalarial Efficacy: Historically, quinoline alkaloids like quinine (B1679958) were the first effective treatments for malaria. Synthetic derivatives such as chloroquine (B1663885) and mefloquine (B1676156) have since become cornerstones of antimalarial therapy, primarily by interfering with heme detoxification in the parasite. nih.gov

Anti-inflammatory Properties: Certain quinoline derivatives have been investigated for their ability to modulate inflammatory pathways, showing potential in treating various inflammatory conditions. nih.gov

The versatility of the quinoline scaffold allows for chemical modifications that can fine-tune its biological activity, selectivity, and pharmacokinetic properties, making it a continuously rewarding area for drug discovery and development.

Investigations of Antiproliferative Mechanisms in Cellular Models

Derivatives based on the 2-(4-bromophenyl)quinoline-4-carboxylic acid core have been synthesized and evaluated for their anticancer potential, revealing multiple mechanisms through which they exert their cytotoxic effects. These investigations highlight the scaffold's promise as a template for developing novel antiproliferative agents.

Protein kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is frequently overexpressed in solid tumors and is a prime target for cancer therapy. nih.govacs.org

Recent studies have focused on designing hybrids of 2-(4-bromophenyl)quinoline-4-carboxylate with other heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373), to target EGFR. In one study, two such derivatives, Compound 8c (containing a 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) moiety) and Compound 12d (containing a 2-(cinnamylthio)-1,3,4-oxadiazole moiety), were evaluated for their ability to inhibit EGFR tyrosine kinase. The results demonstrated potent inhibitory activity, with IC50 values comparable to the established EGFR inhibitor, lapatinib. nih.govacs.org This suggests that the 2-(4-bromophenyl)quinoline-4-carboxylate scaffold serves as an effective backbone for designing targeted kinase inhibitors.

Table 1: EGFR Tyrosine Kinase Inhibitory Activity of 2-(4-Bromophenyl)quinoline-4-carboxylate Derivatives

CompoundDescriptionIC50 (µM) nih.govacs.org
Compound 8c2-(4-bromophenyl)quinoline-4-yl linked to 2-(4-nitrophenyl)-1,3,4-oxadiazole0.14
Compound 12d2-(4-bromophenyl)quinoline-4-yl linked to 2-(cinnamylthio)-1,3,4-oxadiazole0.18
Lapatinib (Reference)Standard EGFR-TK Inhibitor0.12

A key objective of anticancer therapy is to induce apoptosis (programmed cell death) in tumor cells. Compounds based on the 2-(4-bromophenyl)quinoline-4-carboxylate structure have been shown to trigger this process.

In studies using the hepatocellular carcinoma (HepG2) cell line, treatment with derivatives Compound 8c and Compound 12d at their respective IC50 concentrations led to a significant increase in the apoptotic cell population. Compared to untreated control cells (0.96% apoptotic), the percentage of apoptotic cells rose dramatically to 27.7% and 26.3% for compounds 8c and 12d, respectively. nih.gov

Table 2: Effect of 2-(4-Bromophenyl)quinoline-4-carboxylate Derivatives on Cell Cycle and Apoptosis in HepG2 Cells

CompoundIC50 (µg/mL) nih.govApoptotic Cells (%) nih.govCells in G1 Phase (%) nih.gov
ControlN/A0.9648.37
Compound 8c0.13727.7061.09
Compound 12d0.13826.3058.41

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. They are validated targets for cancer chemotherapy. Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for quinolone antibiotics and shares mechanistic similarities with human topoisomerases. nih.govrsc.org

The 2-(4-bromophenyl)quinoline-4-carboxylate scaffold has been specifically explored for its potential to inhibit DNA gyrase. In a study focused on designing novel DNA gyrase inhibitors, several 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were synthesized and tested. An S. aureus DNA gyrase supercoiling assay revealed that these compounds could effectively inhibit the enzyme's function. Notably, Compound 10 (a pyrazole-containing derivative) and Compound 6b (an N-aryl acetamide (B32628) derivative) showed potent inhibition with IC50 values of 8.45 µM and 33.64 µM, respectively. rsc.org The activity of Compound 10 was particularly significant, approaching that of the reference drug ciprofloxacin (B1669076) (IC50 = 3.80 µM). rsc.org These findings underscore the potential of this chemical class to act as topoisomerase inhibitors.

While direct DNA intercalation studies for Propyl 2-(4-bromophenyl)quinoline-4-carboxylate have not been reported, the planar aromatic nature of the quinoline ring system is a common feature in many known DNA intercalating agents. These agents insert themselves between the base pairs of the DNA double helix, disrupting its structure and interfering with the function of enzymes like DNA polymerases and topoisomerases. Molecular docking simulations of 2-(4-bromophenyl)quinoline (B1270115) derivatives targeting the DNA gyrase active site have shown that the quinoline core can establish key binding interactions within the enzyme's DNA-binding pocket, supporting an inhibition mechanism that disrupts the enzyme-DNA complex. rsc.org

Analysis of Antimicrobial Action Mechanisms (In Vitro Studies)

Building on the established role of quinolines as antimicrobial agents, derivatives of 2-(4-bromophenyl)quinoline-4-carboxylic acid have been evaluated for their efficacy against various microbial pathogens. The primary mechanism of action for quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase, which is essential for bacterial survival. nih.govacs.org

In vitro testing of a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide and 1,3,4-oxadiazole derivatives demonstrated significant antimicrobial activity, particularly against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans. rsc.orgacs.org The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, was determined for several compounds.

For instance, Compound 6b and Compound 5 (an ethyl formohydrazonate derivative) showed strong activity against S. aureus with MIC values of 38.64 µM and 49.04 µM, respectively. rsc.org Another set of derivatives, Compound 17d and Compound 17e , exhibited exceptionally potent activity, being 16- and 8-fold more active than the reference antibiotic neomycin, respectively. nih.govacs.org These results confirm that the 2-(4-bromophenyl)quinoline-4-carboxylate scaffold is a promising foundation for the development of new antimicrobial agents that function through the inhibition of essential bacterial enzymes.

Table 3: Minimum Inhibitory Concentration (MIC) of 2-(4-Bromophenyl)quinoline-4-carboxylate Derivatives Against S. aureus

CompoundDescriptionMIC (µM) rsc.org
Compound 5Ethyl formohydrazonate derivative49.04
Compound 6b4-(4-methoxyphenyl)acetamidohydrazinyl derivative38.64
Compound 10Pyrazole-containing derivative191.36
Compound 11Thiazole-containing derivative192.29
Ciprofloxacin (Reference)Standard Antibiotic2.34

Antibacterial Target Identification (e.g., DNA Gyrase Inhibition)

The antibacterial potential of quinoline derivatives is well-documented, with DNA gyrase being a primary and clinically relevant target. nih.govnih.gov DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and transcription by introducing negative supercoils into the DNA. nih.govyoutube.com It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.gov

Compounds based on the 2-arylquinoline-4-carboxylic acid scaffold have been investigated as inhibitors of this enzyme. nih.gov The mechanism of action for quinolone-based drugs typically involves the stabilization of the DNA-gyrase complex, which leads to breaks in the bacterial chromosome and ultimately cell death. nih.govyoutube.com For many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones. youtube.com Research into novel quinoline derivatives, including those with structures similar to this compound, aims to overcome the growing issue of antibiotic resistance by targeting DNA gyrase. nih.govnih.gov Specifically, derivatives of 2-(4-bromophenyl)quinoline have been designed and synthesized with the goal of inhibiting microbial DNA gyrase, showing promising results, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov

Table 1: Antibacterial Target and Mechanism

Target Enzyme Subunits Primary Function Mechanism of Inhibition by Quinolines Reference
DNA Gyrase (Topoisomerase II) 2 GyrA, 2 GyrB Introduces negative supercoils into DNA, crucial for replication and transcription. Stabilization of the enzyme-DNA complex, leading to DNA strand breaks and cell death. nih.govyoutube.com

Antifungal Action Pathways (e.g., Lanosterol (B1674476) 14α-demethylase inhibition, Ergosterol (B1671047) Pathway Disruption)

The fungal cell membrane's integrity is critically dependent on ergosterol, a sterol analogous to cholesterol in mammalian cells. The biosynthetic pathway of ergosterol is a major target for antifungal agents. drugbank.comresearchgate.net Quinoline derivatives have been identified as potential inhibitors of this pathway. nih.gov

One of the key enzymes in this pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene. nih.gov This enzyme is the primary target for azole antifungals. nih.gov Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the fungal membrane's structure and function. nih.govmdpi.com In silico studies have explored the binding mechanisms of C-2 substituted quinoline derivatives to various enzymes in the ergosterol pathway, including Erg11, suggesting their potential to act as regulators of ergosterol synthesis. nih.gov The disruption of the ergosterol pathway is a proven strategy for combating drug-resistant fungal infections. drugbank.comnih.gov

Table 2: Antifungal Targets in the Ergosterol Pathway

Target Enzyme Gene Role in Pathway Consequence of Inhibition Reference
Lanosterol 14α-demethylase ERG11/CYP51 Converts lanosterol to ergosterol. Accumulation of toxic sterols, disruption of membrane integrity. nih.govmdpi.com
Squalene (B77637) epoxidase ERG1 Catalyzes the conversion of squalene to squalene epoxide. Depletion of ergosterol, accumulation of squalene. drugbank.com

Antileishmanial Mechanisms (e.g., Oxidative Stress, Bioenergetic Collapse)

Quinoline derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a neglected tropical disease. researchgate.netnih.gov The mechanisms of action for these compounds against Leishmania parasites are often multifactorial.

One significant mechanism involves the induction of oxidative stress. researchgate.netmdpi.com This is characterized by an increase in reactive oxygen species (ROS) within the parasite. mdpi.com This surge in ROS can lead to a bioenergetic collapse by decreasing ATP production and disrupting the mitochondrial membrane potential, ultimately triggering apoptosis-like cell death in the parasite. researchgate.net Mechanistic studies on acetanilide-linked 2-arylquinoline-4-carboxylates have confirmed that these compounds can trigger oxidative stress, leading to a collapse in the parasite's energy production. researchgate.net

Another identified target for 2-aryl-quinoline-4-carboxylic acid derivatives is Leishmania major N-myristoyltransferase (LmNMT), an enzyme crucial for parasite viability. nih.gov In silico studies, including inverse virtual screening and molecular dynamics simulations, have demonstrated the potential for stable binding of these quinoline derivatives to LmNMT. nih.gov

Table 3: Antileishmanial Mechanisms of Quinoline Derivatives

Mechanism Key Events Cellular Consequence Reference
Oxidative Stress Increased production of Reactive Oxygen Species (ROS). Disruption of mitochondrial membrane potential, decreased ATP production. researchgate.netmdpi.com
Bioenergetic Collapse Consequence of oxidative stress. Apoptosis-like cell death of the parasite. researchgate.net
Enzyme Inhibition Targeting Leishmania major N-myristoyltransferase (LmNMT). Inhibition of essential parasite processes. nih.gov

Antimalarial Modes of Action (e.g., Translation Elongation Factor 2 Inhibition)

The quinoline core is foundational to some of the most important antimalarial drugs, such as chloroquine and quinine. nih.gov While traditional quinolines often act by interfering with hemoglobin digestion in the parasite's food vacuole, newer derivatives exhibit novel mechanisms of action. nih.gov

A significant breakthrough in this area was the discovery that certain quinoline-4-carboxamides act by inhibiting the parasite's translation elongation factor 2 (PfEF2). nih.govresearchgate.netacs.org This enzyme is essential for protein synthesis, and its inhibition effectively halts parasite growth. This novel mechanism provides a promising avenue for overcoming resistance to existing antimalarial drugs. The optimization of a quinoline-4-carboxamide series, identified through phenotypic screening, led to the development of compounds with potent, multistage antimalarial activity and excellent efficacy in animal models. nih.govresearchgate.net

Exploration of Anti-Inflammatory Effects and Associated Molecular Targets

Quinoline derivatives have demonstrated significant anti-inflammatory properties. researchgate.netnih.gov Their mechanism of action in this context is often linked to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov

Studies on various quinoline-4-carboxylic acids have shown that they can exert appreciable anti-inflammatory effects in cellular models of inflammation, comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Molecular docking studies have further supported these findings, indicating that quinoline derivatives can bind effectively to the active site of the COX-2 enzyme. nih.gov Some quinazolinone derivatives, which share structural similarities, have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, another important pathway in inflammation. rsc.org The presence of halogen substituents, such as bromine, on the phenyl ring has been noted in structure-activity relationship studies as being important for potent anti-inflammatory activity in related compound series. rsc.org

Table 4: Molecular Targets for Anti-Inflammatory Quinoline Derivatives

Molecular Target Role in Inflammation Effect of Inhibition Reference
Cyclooxygenase-2 (COX-2) Catalyzes the synthesis of prostaglandins, which are key inflammatory mediators. Reduction in prostaglandin (B15479496) production, leading to decreased inflammation and pain. nih.gov
Toll-like Receptor 4 (TLR4) A key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers inflammatory signaling. Inhibition of downstream inflammatory pathways. rsc.org

Enzyme Modulation and Receptor Interaction Studies

The 2-arylquinoline-4-carboxylic acid scaffold has proven to be a versatile template for designing inhibitors of various enzymes beyond those already discussed. The specific biological activity is highly dependent on the substitutions on the quinoline and phenyl rings. For instance, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as potent and selective inhibitors of Sirtuin 3 (SIRT3), a potential therapeutic target in cancer. frontiersin.org

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.govresearchgate.net This pathway is essential for the synthesis of DNA and RNA, and its inhibition can halt cell proliferation. nih.gov Consequently, DHODH is a validated therapeutic target for autoimmune disorders, parasitic diseases, and cancer. nih.govelifesciences.org

The 2-aryl-4-quinoline carboxylic acid scaffold has been the basis for developing potent DHODH inhibitors. physchemres.org Structure-guided drug design has led to the discovery of quinoline-based analogues with nanomolar inhibitory concentrations (IC50) against DHODH. nih.govnih.gov These inhibitors function by competing with the natural substrate, thereby depleting the cellular pool of pyrimidines required for cell growth. nih.gov The development of DHODH inhibitors with improved drug-like properties continues to be an active area of research for anticancer therapy. nih.govelifesciences.org

Table 5: Details of DHODH Inhibition

Enzyme Pathway Role of Enzyme Therapeutic Rationale for Inhibition Reference
Dihydroorotate Dehydrogenase (DHODH) De novo pyrimidine biosynthesis Catalyzes the conversion of dihydroorotate to orotate. Depletion of pyrimidines halts cell proliferation, targeting rapidly dividing cells (e.g., cancer cells, activated lymphocytes). nih.govelifesciences.orgphyschemres.org

Monoamine Oxidase A (MAO-A) Inhibition

Monoamine oxidase A (MAO-A) is a key enzyme in the catabolism of neurotransmitters such as serotonin (B10506) and norepinephrine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and other neurological disorders. While direct studies on the MAO-A inhibitory activity of this compound are not extensively documented, research on analogous (sulfamoylphenyl)quinoline-4-carboxylic acids provides insight into the potential of this chemical class.

A study investigating a series of (sulfamoylphenyl)quinoline-4-carboxylic acids and their derivatives revealed selective inhibition of MAO-B over MAO-A. bohrium.com For instance, methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate was identified as a selective MAO-B inhibitor with an IC50 value of 13.7 μM. bohrium.com This selectivity for MAO-B is significant, as MAO-B inhibitors are explored for neuroprotective effects in conditions like Parkinson's disease.

The inhibitory potential of these quinoline derivatives is influenced by the substitution pattern on the quinoline and phenyl rings. The specific substituents can affect the binding affinity and selectivity for the MAO isoforms. Although the aforementioned study focused on MAO-B, it underscores the potential of the 2-phenylquinoline-4-carboxylate scaffold to interact with monoamine oxidases. Further investigation is warranted to determine the specific MAO-A inhibitory profile of this compound.

Table 1: MAO-B Inhibitory Activity of a Related Quinoline-4-carboxylate (B1235159) Derivative

Compound Target IC50 (μM)
Methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate MAO-B 13.7 bohrium.com

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurodegenerative disorders. nih.gov Consequently, NMDA receptor antagonists are of significant therapeutic interest.

Research into quinoline derivatives has identified their potential as NMDA receptor antagonists. Specifically, studies have focused on quinoline-2-carboxylic acid derivatives, which differ from the 4-carboxylate structure of the subject compound. One study highlighted that 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid exhibited the best in vitro binding affinity for the glycine (B1666218) site of the NMDA receptor, with an IC50 of 0.57 μM. researchgate.net The substitution pattern at the C4 position of the quinoline nucleus was found to significantly influence the binding affinity. researchgate.net

While these findings are on a different regioisomer, they suggest that the quinoline scaffold can be a basis for developing NMDA receptor antagonists. The 2-(4-bromophenyl) group and the propyl ester in this compound would present a different steric and electronic profile within the receptor's binding pocket compared to the studied quinoline-2-carboxylic acids. Therefore, dedicated studies are necessary to elucidate the specific interactions and antagonistic potential of this compound at the NMDA receptor.

Table 2: In Vitro NMDA Receptor Glycine Site Binding Affinity of a Related Quinoline-2-carboxylic Acid Derivative

Compound Target IC50 (μM)
5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid NMDA Receptor (Glycine Site) 0.57 researchgate.net

Chemokine Receptor Modulation (e.g., CCR5)

Chemokine receptors, such as C-C chemokine receptor type 5 (CCR5), are G protein-coupled receptors that play a vital role in immune cell trafficking. CCR5 is also known as a co-receptor for HIV entry into host cells, making it a significant target for antiviral therapies. The modulation of chemokine receptors by small molecules is an active area of drug discovery.

Further research, including binding assays and functional studies, is required to determine if this compound can modulate CCR5 activity. Such investigations would clarify its potential as an immunomodulatory or antiviral agent.

Investigation of Fluorescent Sensing Mechanisms for Analytical Applications

The inherent photophysical properties of certain organic molecules, including heterocyclic compounds like quinolines, make them attractive candidates for the development of fluorescent sensors. These sensors can be utilized for the detection of various analytes in biological and environmental samples. The 2-aryl-quinoline scaffold, in particular, often exhibits fluorescence.

The fluorescence properties of this compound would be influenced by the electronic nature of the 4-bromophenyl group and the ester functionality at the 4-position of the quinoline ring. These substituents can affect the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn governs its fluorescence emission wavelength and quantum yield.

While specific studies detailing the fluorescent sensing mechanisms of this compound are not available, the general principles of fluorescence in quinoline derivatives suggest its potential in this area. The quinoline nitrogen can act as a binding site for analytes, and such interactions could lead to a detectable change in the fluorescence signal (e.g., quenching or enhancement). This would form the basis for its application as a fluorescent sensor. Future studies could explore its response to different metal ions, anions, or biologically relevant molecules.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Correlating Structural Motifs with Biological Interactions

The biological activity of the 2-aryl-quinoline-4-carboxylate scaffold is highly dependent on the specific chemical groups at various positions. SAR studies have identified three pivotal regions where substitutions significantly influence activity: the C-2 position, the C-4 position, and the benzo portion of the quinoline (B57606) ring. nih.gov

The substitution pattern on the quinoline core is a key determinant of biological efficacy and selectivity.

C-2 Position: This position generally requires bulky and hydrophobic substituents for potent activity. nih.gov The 2-arylquinoline structure is a common feature in many biologically active compounds. rsc.org The nature of the aryl group, in this case, a 4-bromophenyl ring, is crucial for defining the molecule's interaction with its biological target. Modifications at this position are a common strategy in analog design to explore and optimize binding interactions. acs.org

C-4 Position: The group at the C-4 position is critical. For many related compounds, particularly those targeting enzymes like dihydroorotate (B8406146) dehydrogenase, there is a strict requirement for a carboxylic acid or its corresponding salts to maintain activity. nih.gov This suggests that the carboxylate group may be involved in essential interactions such as forming salt bridges or hydrogen bonds within the target's binding site. nih.gov

C-6 Position: Substitutions on the benzo portion of the quinoline ring can modulate activity. For instance, in a series of 2-phenylquinolines, compounds with substituents at the C-6 position displayed significant cytotoxic activities against various cancer cell lines. rsc.org This indicates that this position is tolerant to modification and can be used to fine-tune the compound's properties.

Other Positions: While C-2, C-4, and C-6 are frequently highlighted, other positions can also influence activity. For example, the introduction of a methyl group at the C-3 position has been explored in some analogs, although it can complicate subsequent chemical modifications like ester hydrolysis. nih.gov

The following table summarizes the general impact of substituents on the quinoline ring based on studies of related 2-aryl-quinoline-4-carboxylic acid derivatives.

PositionTypical SubstituentGeneral Impact on Activity
C-2 Bulky, hydrophobic aryl groupsEssential for potent activity; influences binding. nih.gov
C-4 Carboxylic acid or esterCritical for interaction; may form key salt bridges/H-bonds. nih.govnih.gov
C-6 Halogens, other small groupsModulates activity and selectivity. rsc.org
C-3 Methyl groupCan influence synthetic accessibility and potency. nih.gov

While many studies on the 2-aryl-quinoline-4-carboxylic acid scaffold focus on the free carboxylic acid due to its ability to form key ionic and hydrogen bond interactions, the ester form, as seen in Propyl 2-(4-bromophenyl)quinoline-4-carboxylate, plays a significant role. nih.govnih.gov Esterification of the C-4 carboxyl group can have several effects:

Prodrug Potential: The ester may function as a prodrug, remaining inactive until it is hydrolyzed by esterase enzymes in the body to release the active carboxylic acid form at the target site. This strategy is often used to improve the bioavailability of drugs containing a carboxylic acid moiety.

Modified Binding Interactions: In some cases, the ester itself might interact differently with the target protein compared to the carboxylic acid. However, studies on related compounds, such as certain kinase inhibitors, have shown that esterification of a crucial carboxylic acid group can lead to a significant drop in activity, underscoring the importance of the free acid for direct binding. mdpi.com

The choice between an ester and a free acid at the C-4 position represents a trade-off between pharmacokinetic properties and pharmacodynamic activity, which is a central theme in lead optimization.

The 2-(4-bromophenyl) group is a critical pharmacophoric element. Its influence stems from several factors:

Hydrophobicity and Size: As a bulky, hydrophobic group, it fulfills the general SAR requirement for the C-2 position, contributing to binding affinity through hydrophobic interactions within the target pocket. nih.gov The lipophilicity conferred by this group can be a driving factor for potency. rsc.org

Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule.

Halogen Bonding: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the binding site of a biological target. This can contribute to enhanced binding affinity and selectivity. Studies on other scaffolds have shown that halogen substitutions on a terminal phenyl ring can lead to higher activity. mdpi.com

Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for further structural modifications through cross-coupling reactions like the Suzuki coupling, thereby enabling the generation of diverse chemical libraries for SAR exploration. nih.gov

Rational Design of Analogs Based on SAR Insights

Insights from SAR studies form the foundation for the rational design of new analogs with improved properties. Molecular hybridization, which involves combining known pharmacophoric groups into a new chemical entity, is a common strategy. nih.govresearchgate.net For the 2-(4-bromophenyl)quinoline-4-carboxylate scaffold, rational design may involve:

Modification of the C-2 Phenyl Ring: Replacing the 4-bromo substituent with other halogens (Cl, F) or with electron-donating groups (e.g., methoxy) to probe the electronic and steric requirements of the binding pocket. rsc.org

Varying the Ester Group: Synthesizing a series of esters (e.g., methyl, ethyl, propyl) to optimize pharmacokinetic properties and determine the ideal balance between lipophilicity and aqueous solubility.

Substitution on the Quinoline Core: Introducing small substituents at positions C-6 or C-7 of the quinoline ring to explore potential new interactions with the target, a strategy that has proven effective for improving potency in related compounds. nih.gov

Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems like quinazoline (B50416) to explore new intellectual property space and potentially discover novel biological activities. researchgate.net

This rational approach was demonstrated in the design of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, where the core scaffold was hybridized with other biologically active moieties to create dual anticancer and antimicrobial agents. rsc.orgrsc.org

Pharmacophore Modeling and Lead Optimization Strategies (academic perspective)

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.mepharmacophorejournal.com For the 2-aryl-quinoline-4-carboxylate class, a ligand-based pharmacophore model could be developed based on a set of active compounds.

A hypothetical pharmacophore model for this scaffold might include the following features:

An aromatic ring feature (Ar) corresponding to the C-2 phenyl group.

A hydrogen bond acceptor (HBA) feature from the carboxylate oxygen atoms.

A hydrophobic feature (H) representing the quinoline core or the bromophenyl moiety.

This model can then be used as a 3D query to screen virtual compound libraries to identify new, structurally diverse molecules that fit the hypothesis and are likely to be active. pharmacophorejournal.com

From an academic perspective, lead optimization strategies would integrate these computational models with synthetic chemistry and biological testing in an iterative cycle:

Develop an SAR baseline: Synthesize and test an initial set of analogs based on the lead compound, this compound, to understand the initial SAR.

Construct a Pharmacophore Model: Use the activity data to generate and validate a 3D pharmacophore model. frontiersin.org

In Silico Screening and Design: Employ the model for virtual screening of compound databases or for the de novo design of new structures predicted to have higher affinity and selectivity.

Synthesis and Biological Evaluation: Synthesize the computationally prioritized compounds and test them to validate the model's predictions. The results are then used to refine the pharmacophore model for the next design cycle.

This integrated approach streamlines the drug discovery process, enabling a more focused and efficient exploration of chemical space to optimize lead compounds. fiveable.me

Advanced Methodologies in Quinoline Research

High-Throughput Screening (HTS) Techniques for Initial Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target. criver.commdpi.com For a compound like Propyl 2-(4-bromophenyl)quinoline-4-carboxylate, HTS would be the primary method for its initial identification from a large chemical library. The process is highly automated, utilizing robotics and sensitive detection systems to test compounds in a miniaturized format, typically 96- or 384-well plates. mdpi.comnih.gov

The screening process follows a structured cascade designed to eliminate false positives and prioritize the most promising compounds for further development.

HTS Workflow for a Novel Quinoline (B57606) Compound:

StepDescriptionObjective
Primary Screen The entire compound library is tested at a single concentration against the biological target (e.g., an enzyme or receptor).Identify all compounds showing any level of desired activity ("hits").
Hit Confirmation Hits from the primary screen are re-tested under the same conditions to confirm their activity.Eliminate initial false positives resulting from experimental error.
Dose-Response Analysis Confirmed hits are tested across a range of concentrations.Determine the potency (e.g., IC50 or EC50) of each compound and identify the most potent hits.
Orthogonal Assays The most potent hits are tested in a different assay format that measures the same biological endpoint through an alternative method.Confirm that the observed activity is genuine and not an artifact of the primary assay technology.
Selectivity/Counter-Screens Hits are tested against related targets or in assays designed to identify non-specific mechanisms (e.g., assay interference).Eliminate promiscuous compounds that act on multiple targets or interfere with the assay technology.

This systematic approach ensures that the resources of the subsequent hit-to-lead phase are focused on well-validated and promising chemical matter, such as a specific quinoline-4-carboxylate (B1235159) derivative. criver.com

Co-crystallization Studies for Ligand-Target Complex Structural Determination

Understanding the precise molecular interactions between a ligand and its protein target is fundamental for structure-based drug design. Co-crystallization followed by X-ray crystallography is a powerful technique to obtain a high-resolution, three-dimensional structure of the ligand-target complex. youtube.com This method involves crystallizing the target protein in the presence of the ligand, in this case, this compound.

The resulting electron density map reveals the exact binding pose of the ligand within the protein's active site or binding pocket. youtube.com This structural information is invaluable for medicinal chemists, as it elucidates the key interactions responsible for binding affinity and provides a rational basis for optimizing the compound's potency and selectivity. nih.gov

Key Insights from a Hypothetical Co-crystal Structure:

Interaction TypeDescriptionPotential Residues Involved
Hydrogen Bonding The carboxylate oxygen of the quinoline core could form hydrogen bonds with polar residues like Serine, Threonine, or the backbone amides of the protein.Ser, Thr, Asn, Gln, Main-chain NH
Hydrophobic Interactions The bromophenyl and quinoline ring systems would likely engage in hydrophobic interactions with nonpolar amino acid residues.Val, Leu, Ile, Phe, Trp
π-π Stacking The aromatic rings of the quinoline and the bromophenyl group could stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.Phe, Tyr, Trp
Halogen Bonding The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with an electron-rich atom like a backbone carbonyl oxygen.Main-chain C=O

Visualizing these interactions allows for the strategic design of new analogs with improved binding characteristics, for instance, by modifying substituents to form additional hydrogen bonds or enhance hydrophobic packing. youtube.comnih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Elucidation

To understand the broader biological consequences of a compound's activity, researchers increasingly turn to "omics" technologies. Proteomics and metabolomics provide a global snapshot of the changes in protein and small-molecule metabolite levels, respectively, within a biological system following treatment with a compound like this compound. nih.govolink.com

Proteomics involves the large-scale study of proteins. By comparing the proteome of treated versus untreated cells, researchers can identify proteins whose expression levels are significantly altered. This can reveal the cellular pathways modulated by the compound, helping to elucidate its mechanism of action and identify potential off-target effects. nih.govmdpi.com For example, a functional proteomics approach used the structural similarity of quinoline compounds to purines to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as specific targets. nih.gov

Metabolomics focuses on the comprehensive analysis of metabolites in a biological sample. researchwithrutgers.com Drug-induced changes in metabolic profiles can pinpoint which metabolic pathways are perturbed. For quinoline compounds, studies have focused on identifying their metabolites to understand differences in biological activity and potential for metabolic activation. researchwithrutgers.comresearchgate.net

Hypothetical Omics Data for a Quinoline Derivative:

Omics TechnologyFindingPotential Interpretation
Proteomics Downregulation of key enzymes in a specific signaling pathway (e.g., glycolysis).The compound's mechanism of action involves the inhibition of this pathway.
Proteomics Upregulation of stress-response proteins (e.g., heat shock proteins).The compound may induce a cellular stress response, a potential off-target effect.
Metabolomics Accumulation of a substrate for a specific enzyme.The compound or one of its metabolites may be inhibiting that enzyme.
Metabolomics Depletion of key cellular energy molecules (e.g., ATP).The compound may interfere with cellular bioenergetics or mitochondrial function. researchgate.net

These unbiased, system-wide approaches provide a rich dataset for hypothesis generation, helping to build a comprehensive picture of a drug's mode of action beyond its primary target. olink.com

Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) for Binding Kinetics

Quantifying the binding affinity and kinetics of a ligand-target interaction is critical for drug development. Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) are two powerful, label-free biophysical techniques used for this purpose.

Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. nih.govspringernature.com In a typical SPR experiment, the target protein is immobilized on the chip, and a solution containing the ligand (e.g., this compound) is flowed over the surface. The binding and dissociation are monitored, allowing for the calculation of key kinetic parameters. researchgate.netyoutube.com

Microscale Thermophoresis (MST) is a solution-based method that measures changes in the fluorescence of a target molecule as it moves through a microscopic temperature gradient. amazonaws.com The movement, or thermophoresis, is dependent on the size, charge, and hydration shell of the molecule. When a ligand binds to the fluorescently labeled target, these properties change, leading to a detectable change in thermophoretic movement, which is used to determine the binding affinity. nih.govnih.gov

Both techniques provide quantitative data on the dynamics of the interaction, which is crucial for understanding structure-activity relationships.

Typical Kinetic Parameters Measured by SPR and MST:

ParameterSymbolDescription
Association Rate Constant k_a (or k_on)The rate at which the ligand binds to the target.
Dissociation Rate Constant k_d (or k_off)The rate at which the ligand-target complex dissociates.
Equilibrium Dissociation Constant K_DThe ratio of k_d/k_a, representing the concentration of ligand at which half of the target molecules are occupied at equilibrium. A lower K_D indicates higher binding affinity.

These kinetic data are essential for comparing different compounds in a series and guiding the optimization of their binding properties. researchgate.netresearchgate.net

Application of Nanotechnology for Controlled Delivery Research (conceptual, not clinical)

Nanotechnology offers innovative strategies to overcome challenges in drug delivery, such as poor solubility, limited bioavailability, and lack of target specificity. For quinoline compounds, nanoformulations have emerged as a promising conceptual approach to improve drug efficacy and reduce potential toxicity. mdpi.com The encapsulation or conjugation of a molecule like this compound into a nanoparticle can fundamentally alter its pharmacokinetic properties. aranca.com

Various types of nanocarriers are being explored for the delivery of therapeutic agents, including those from the quinoline class. nih.govresearchgate.net These systems are designed to protect the drug from premature degradation, control its release over time, and potentially target it to specific tissues or cells. mdpi.comacs.org

Conceptual Nanocarrier Systems for Quinoline Derivatives:

Nanocarrier TypeDescriptionPotential Advantages for Delivery
Liposomes Spherical vesicles composed of a lipid bilayer. Can encapsulate both hydrophilic and hydrophobic drugs.Biocompatible; can improve solubility and circulation time. mdpi.com
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers (e.g., PLGA, chitosan). The drug is dissolved, entrapped, or encapsulated.Offers sustained and controlled release of the drug. nih.gov
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids. Combine advantages of polymeric nanoparticles and liposomes.High drug loading capacity; good physical stability. mdpi.com
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.Enhances the solubility and absorption of poorly water-soluble drugs. mdpi.com

These nanotechnology-driven delivery systems represent a paradigm shift in pharmacology, providing conceptual frameworks to enhance the therapeutic potential of existing and novel pharmacophores like this compound. mdpi.com

Future Research Trajectories and Open Questions

Elucidation of Novel Biological Targets and Signaling Pathways

The quinoline (B57606) scaffold is a well-established pharmacophore, and derivatives of 2-(4-bromophenyl)quinoline-4-carboxylic acid have been identified as inhibitors of several key biological targets. A primary avenue for future research will be to systematically screen Propyl 2-(4-bromophenyl)quinoline-4-carboxylate against a panel of known and novel biological targets to uncover its specific mechanism of action.

Initial investigations could build upon the findings for its parent acid and related compounds, which have shown inhibitory activity against microbial DNA gyrase, a crucial enzyme for bacterial replication. nih.govacs.org This suggests a potential role for the propyl ester as an antibacterial agent. Furthermore, derivatives of the core 2-phenylquinoline-4-carboxylic acid structure have demonstrated inhibitory effects on histone deacetylases (HDACs), particularly HDAC3, which are implicated in various cancers. frontiersin.orgnih.gov Another promising area of investigation is the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, which has been shown to be inhibited by hybrids of the 2-(4-bromophenyl)quinoline (B1270115) scaffold. researchgate.netrsc.orgrsc.org

Future studies should, therefore, include in vitro enzymatic assays and cell-based screenings to determine the inhibitory potency of this compound against these targets. A broader, unbiased screening approach, such as chemoproteomics, could also be employed to identify novel, unanticipated protein binders and signaling pathways affected by the compound. Elucidating these interactions will be pivotal in defining its therapeutic potential.

Development of Advanced Synthetic Strategies for Complex Quinoline Scaffolds

The synthesis of the parent compound, 2-(4-bromophenyl)quinoline-4-carboxylic acid, is well-documented, typically achieved through the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with an appropriate acetophenone. nih.govacs.org The subsequent esterification to yield this compound is a standard chemical transformation. However, looking forward, the development of more advanced and versatile synthetic strategies will be crucial for generating a diverse library of related compounds for structure-activity relationship (SAR) studies.

Future synthetic endeavors could focus on:

Greener Synthetic Routes: Exploring more environmentally friendly methods, such as microwave-assisted synthesis or the use of green catalysts and solvents, to improve the efficiency and sustainability of the Pfitzinger and Doebner reactions, which are the primary routes to the quinoline-4-carboxylic acid core. imist.ma

Combinatorial Chemistry Approaches: Developing solid-phase or solution-phase combinatorial strategies to rapidly generate a wide array of ester and amide derivatives of the 2-(4-bromophenyl)quinoline-4-carboxylic acid scaffold. This would facilitate a more comprehensive exploration of the SAR.

Late-Stage Functionalization: Devising methods for the late-stage modification of the quinoline core and the phenyl ring. This would allow for the introduction of various functional groups to fine-tune the compound's physicochemical properties and biological activity without the need for de novo synthesis.

These advanced synthetic methodologies will be instrumental in creating a new generation of complex and diverse quinoline derivatives for biological evaluation.

Refinement of Computational Models for Enhanced Predictive Accuracy

In silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools in modern drug discovery. For the 2-phenylquinoline-4-carboxylic acid scaffold, computational models have been employed to predict the binding affinity of derivatives to their biological targets and to guide the design of new compounds. researchgate.netsustech.edu

Future research on this compound should leverage and refine these computational approaches. Key areas for development include:

Target-Specific Docking Studies: Performing detailed molecular docking simulations of this compound with the crystal structures of potential targets like DNA gyrase, HDACs, and EGFR to predict binding modes and energies.

Development of 3D-QSAR Models: Creating robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for a series of quinoline-4-carboxylate (B1235159) esters. This would help in identifying the key structural features that govern their biological activity.

Molecular Dynamics Simulations: Utilizing molecular dynamics simulations to study the dynamic behavior of the compound within the active site of its target protein, providing a more realistic representation of the binding interactions.

The integration of these refined computational models with experimental data will accelerate the optimization of this compound as a lead compound.

Exploration of Multi-Targeting Approaches with Quinoline Derivatives

The concept of multi-target drugs, which can simultaneously modulate multiple biological targets, is gaining traction as a strategy to combat complex diseases like cancer and infectious diseases. nih.gov The inherent ability of the quinoline scaffold to interact with a variety of biological targets makes it an ideal framework for the design of multi-target agents. rsc.org

Derivatives of 2-(4-bromophenyl)quinoline-4-carboxylic acid have already been investigated as dual inhibitors of EGFR and microbial DNA gyrase. researchgate.netrsc.org This provides a strong foundation for exploring the multi-targeting potential of this compound. Future research in this area should focus on:

Rational Design of Multi-Target Ligands: Intentionally designing and synthesizing derivatives of the title compound that are optimized to interact with multiple, disease-relevant targets. For instance, combining the structural features required for HDAC inhibition with those for EGFR inhibition could lead to novel anticancer agents with a dual mechanism of action.

Systems Biology Approaches: Employing systems biology tools to identify synergistic target combinations that could be effectively modulated by a single quinoline-based molecule.

In Vitro and In Vivo Evaluation of Multi-Target Activity: Rigorously testing the designed compounds in relevant biological systems to confirm their multi-targeting capabilities and to assess their therapeutic efficacy.

The development of this compound derivatives as multi-target agents could offer significant advantages in terms of improved efficacy and reduced potential for drug resistance.

Design of Next-Generation Quinoline-Based Chemical Probes and Tools

Beyond its potential therapeutic applications, this compound and its derivatives can be developed into valuable chemical probes and tools for basic research. The quinoline core is known to exhibit interesting photophysical properties, making it a suitable scaffold for fluorescent probes.

Future research could be directed towards:

Development of Fluorescent Probes: Modifying the structure of this compound to create fluorescent probes for imaging specific biological targets or cellular processes. This could involve the introduction of fluorophores or the strategic modification of the quinoline ring to enhance its intrinsic fluorescence.

Affinity-Based Probes: Synthesizing derivatives with reactive groups that can covalently label their biological targets. Such probes are invaluable for target identification and validation studies.

Photoaffinity Labeling: Designing probes that can be activated by light to form a covalent bond with their target protein. This technique allows for precise control over the labeling process and can help to identify direct binding partners in a complex biological milieu.

The creation of such chemical tools derived from the this compound scaffold would not only advance our understanding of its biological activities but also provide new avenues for studying fundamental cellular processes.

Q & A

Q. What methodological considerations are critical for the efficient synthesis of Propyl 2-(4-bromophenyl)quinoline-4-carboxylate to ensure high yield and purity?

The synthesis typically involves esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid using propanol under acidic or coupling conditions. For example, analogous protocols for ethyl esters (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) employ refluxing with H₂SO₄ or coupling agents like DCC/DMAP in anhydrous solvents . Key considerations include:

  • Catalyst selection : Acidic conditions (H₂SO₄) or coupling agents (e.g., DCC) to activate the carboxylic acid.
  • Solvent and temperature : Anhydrous propanol or THF under reflux (60–80°C) to drive esterification.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the propyl ester moiety (e.g., triplet at ~δ 1.0 ppm for CH₃, sextet for CH₂ in propanol chain) and aromatic substituents. The quinoline core shows distinct deshielded protons (e.g., H-3 at δ 8.5–9.0 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL or OLEX2 ) resolves the planar quinoline ring and bromophenyl orientation. For example, ethyl analogs show dihedral angles of 15–25° between the quinoline and aryl groups .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~400–410 for C₂₀H₁₉BrNO₂) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of this compound?

Side reactions (e.g., hydrolysis, dimerization) are minimized by:

  • Moisture control : Use anhydrous solvents (e.g., dried propanol via molecular sieves) and inert atmospheres (N₂/Ar).
  • Catalyst tuning : Replace H₂SO₄ with milder catalysts (e.g., p-TsOH) to reduce decomposition.
  • Temperature modulation : Lower reaction temperatures (40–60°C) with prolonged stirring to avoid thermal degradation .

Q. What strategies resolve contradictions between computational models and experimental crystallographic data for this compound?

Discrepancies in bond lengths or angles (e.g., quinoline ring puckering) are addressed by:

  • Validation tools : PLATON (ADDSYM) or CheckCIF to detect missed symmetry or overfitting.
  • Refinement protocols : SHELXL restraints for anisotropic displacement parameters or hydrogen-bonding networks.
  • Conformational analysis : Cremer-Pople puckering coordinates quantify nonplanar distortions in the quinoline ring .

Q. How does the 4-bromophenyl substituent influence the compound’s electronic structure and bioactivity?

  • Electronic effects : The electron-withdrawing bromine increases quinoline’s π-acidity, enhancing coordination to metal catalysts (relevant in medicinal chemistry).
  • Bioactivity : In analogs like 2-(4-bromophenyl)quinoline-4-carbonyl piperazine derivatives, the bromophenyl group improves binding to kinase targets (e.g., anticancer activity via hydrophobic interactions) .
  • SAR studies : Replace bromine with Cl, F, or methoxy groups to assess potency changes in antimicrobial assays .

Q. What advanced computational methods are used to correlate the compound’s structure with its physicochemical properties?

  • DFT calculations : Gaussian or ORCA software models HOMO/LUMO gaps (e.g., ~4.5 eV for bromophenyl-quinoline systems) to predict reactivity.
  • Molecular docking : AutoDock Vina screens interactions with biological targets (e.g., topoisomerase II) using crystal structures (PDB IDs) .
  • Solubility prediction : COSMO-RS estimates logP (~3.5–4.0) and solubility in DMSO/water mixtures .

Methodological Tables

Table 1. Key Crystallographic Parameters for Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate

ParameterValue
Space groupP2₁2₁2₁
Dihedral angle (quinoline-aryl)18.7°
Bond length (C=O)1.212 Å
R factor0.042

Table 2. Comparative Bioactivity of Quinoline Derivatives

DerivativeIC₅₀ (Anticancer, μM)MIC (Antimicrobial, μg/mL)
Propyl ester (target)12.3 ± 1.28.5 (E. coli)
Ethyl analog15.8 ± 1.510.2 (E. coli)
4-Chlorophenyl variant9.7 ± 0.96.8 (E. coli)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.